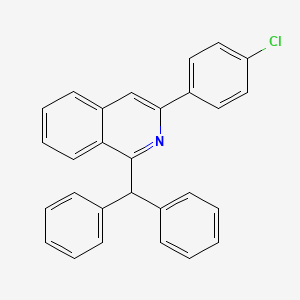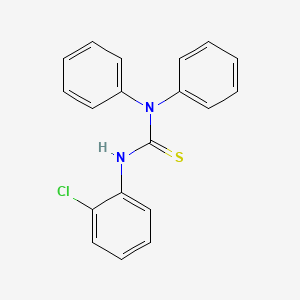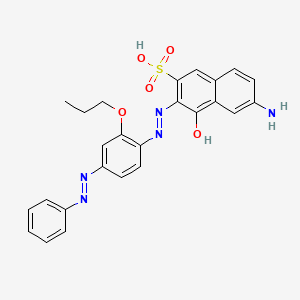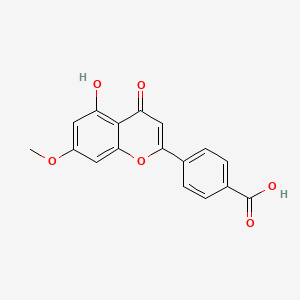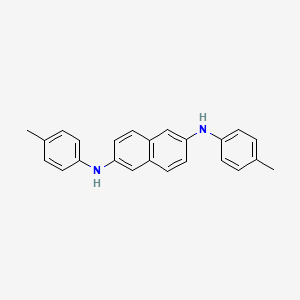
N~2~,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two 4-methylphenyl groups attached to the naphthalene-2,6-diamine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine typically involves the reaction of naphthalene-2,6-diamine with 4-methylphenyl derivatives under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where naphthalene-2,6-diamine reacts with 4-methylphenyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N2,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N~2~,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in studying the interactions of aromatic amines with biological macromolecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of N2,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The aromatic amine groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The compound’s effects are mediated through pathways involving electron transfer and redox reactions, which can modulate cellular processes and signaling pathways.
Comparison with Similar Compounds
- N~2~,N~6~-Bis(4-butylphenyl)naphthalene-2,6-diamine
- N~2~,N~6~-Bis(4-chlorophenyl)naphthalene-2,6-diamine
- N~2~,N~6~-Bis(4-methoxyphenyl)naphthalene-2,6-diamine
Comparison: N2,N~6~-Bis(4-methylphenyl)naphthalene-2,6-diamine is unique due to the presence of 4-methylphenyl groups, which impart specific electronic and steric properties. Compared to its analogs with different substituents (e.g., butyl, chloro, methoxy), the methyl groups enhance the compound’s stability and reactivity in certain chemical reactions. This uniqueness makes it a valuable compound in the synthesis of materials with tailored properties for specific applications.
Properties
CAS No. |
139255-28-0 |
|---|---|
Molecular Formula |
C24H22N2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-N,6-N-bis(4-methylphenyl)naphthalene-2,6-diamine |
InChI |
InChI=1S/C24H22N2/c1-17-3-9-21(10-4-17)25-23-13-7-20-16-24(14-8-19(20)15-23)26-22-11-5-18(2)6-12-22/h3-16,25-26H,1-2H3 |
InChI Key |
YAHKKCOTHKPZDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)
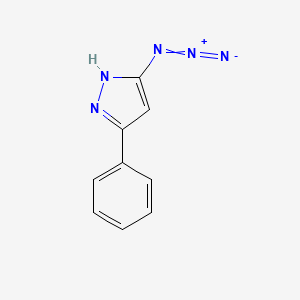
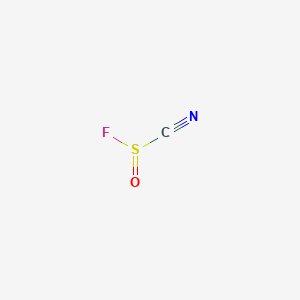

![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)

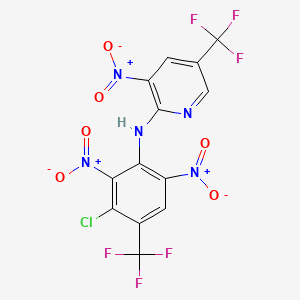
![Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-](/img/structure/B14281078.png)

